2-(3,4-Dimethoxyphenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c1-29-19-10-9-15(12-20(19)30-2)13-21(28)27-11-5-6-16(14-27)22-25-26-23(31-22)17-7-3-4-8-18(17)24/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBLNWCFMKIASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2-fluorobenzonitrile with thiosemicarbazide under acidic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the thiadiazole and piperidine intermediates with 3,4-dimethoxyphenylacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing substituents:
Pharmacological and Physicochemical Comparisons
Bioactivity
- Anticonvulsant Potential: The target compound shares structural similarities with 1,3,4-thiadiazole derivatives reported in , where analogous compounds demonstrated efficacy in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The presence of a fluorophenyl group may enhance blood-brain barrier penetration, a critical factor for CNS-targeted activity .
- Antimicrobial Activity : Compounds like 2-(2,4-dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one () exhibit fungicidal properties, suggesting that the thiadiazole-piperidine scaffold in the target compound could also be explored for similar applications .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~450 g/mol) aligns with typical drug-like molecules, though higher than simpler thiadiazoles (e.g., , ~350–400 g/mol).
Biologische Aktivität
The compound 2-(3,4-Dimethoxyphenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by multiple functional groups which contribute to its biological activity. The key features include:
- Molecular Formula : C22H24F N3O3S
- Molecular Weight : 413.51 g/mol
- Key Functional Groups :
- Thiadiazole moiety
- Piperidine ring
- Dimethoxyphenyl group
Anticancer Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 2.44 µM against LoVo cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of exposure . The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells
- Activation of caspase pathways
- Modulation of p53 protein expression
The compound's structural similarity to known anticancer agents suggests a potential for similar mechanisms.
Antimicrobial Activity
The thiadiazole derivatives have been shown to possess notable antimicrobial properties. Compounds containing the 1,3,4-thiadiazole moiety have exhibited:
- Moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal activity against strains such as Aspergillus niger and Candida albicans .
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic factors.
- Cell Cycle Arrest : It has been observed that certain derivatives can cause cell cycle arrest at the G0/G1 phase.
- Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.
Study on Thiadiazole Derivatives
A study focused on various thiadiazole derivatives indicated that compounds similar to our target exhibited promising anticancer activities. For example, one derivative increased apoptotic cell proportions significantly compared to untreated controls .
Synthesis and Characterization
The synthesis typically involves multi-step reactions where starting materials are reacted under controlled conditions (e.g., microwave-assisted synthesis). Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can intermediates be characterized?
Methodological Answer:
The synthesis of thiadiazole-containing compounds like this typically involves multi-step reactions. Key steps include:
- Thiadiazole ring formation : Use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) to condense carboxylic acid derivatives with thiosemicarbazides. Adjust pH to 8–9 with ammonia to precipitate intermediates .
- Piperidine coupling : Employ nucleophilic substitution or Buchwald–Hartwig amination to attach the piperidine-thiadiazole moiety to the dimethoxyphenyl ethanone core.
- Intermediate characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and LC-MS for purity assessment. For crystalline intermediates, single-crystal XRD (as in ) resolves stereochemical ambiguities .
Basic: Which spectroscopic and computational techniques are critical for structural validation?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous oxadiazole derivatives (e.g., R factor = 0.041; data-to-parameter ratio = 16.2) .
- DFT calculations : Compare computed vs. experimental IR/NMR spectra to validate electronic environments. For example, PubChem’s Lexichem TK 2.7.0 calculates IUPAC names and InChI keys .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., Q-TOF instruments with ppm-level accuracy).
Basic: How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs due to the thiadiazole-piperidine scaffold’s prevalence in inhibitors (e.g., similar compounds in showed activity against triazole-sensitive targets).
- Assay conditions : Use fluorescence polarization for binding affinity (IC₅₀) or microplate-based enzymatic assays (e.g., NADH-coupled detection). Include positive controls (e.g., staurosporine for kinases).
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicates to assess reproducibility .
Advanced: How can structure-activity relationships (SAR) be systematically explored for analogs?
Methodological Answer:
- Scaffold diversification : Modify substituents on the 3,4-dimethoxyphenyl group (e.g., replace methoxy with nitro or halogens) and compare logP/solubility using XlogP values (e.g., : XlogP = 1.8) .
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole (see for activity trends in nitro/methoxy analogs) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity data from ~20 analogs. Validate models with leave-one-out cross-validation (q² > 0.5).
Advanced: How to address contradictions in pharmacological data across assay platforms?
Methodological Answer:
- Assay validation : Confirm target engagement via SPR (surface plasmon resonance) if cell-based and enzymatic assays disagree (e.g., ’s triazole derivatives showed varying IC₅₀ in kinase vs. cell proliferation assays) .
- Solubility correction : Measure kinetic solubility in assay buffers (e.g., PBS with 1% DMSO) using nephelometry. Adjust activity values for precipitation artifacts.
- Off-target profiling : Use broad-panel screening (e.g., Eurofins CEREP panel) to identify polypharmacology that may explain discrepancies.
Advanced: What strategies improve solubility and bioavailability without compromising activity?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the ethanone carbonyl or methoxy residues.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility, guided by topological polar surface area (TPSA) calculations (e.g., : TPSA = 102 Ų) .
- Nanoparticle formulation : Use PEGylated liposomes or PLGA nanoparticles, optimizing encapsulation efficiency via HPLC-UV.
Advanced: How to resolve crystallographic disorder in the piperidine-thiadiazole moiety?
Methodological Answer:
- Low-temperature XRD : Collect data at 173 K (as in ) to reduce thermal motion artifacts .
- TWIN refinement : Apply twin law matrices (e.g., BASF parameter in SHELXL) for pseudo-merohedral twinning.
- DFT-assisted modeling : Fix disordered regions using geometry-optimized DFT structures (e.g., Gaussian 16 at B3LYP/6-31G* level).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
